REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)[CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5])[CH3:2]>CO.Cl.O=[Pt]=O>[CH2:1]([O:3][C:4]([C:6]1([CH:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)[CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
175 mg
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture obtained
|
Type
|
CUSTOM
|
Details
|
From the mixture obtained the catalyst
|
Type
|
CUSTOM
|
Details
|
is removed by filtration and solvent
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(CCCC1)C1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |